1-Chloro-3,3-dimethyl-2-butyl ketone

Vue d'ensemble

Description

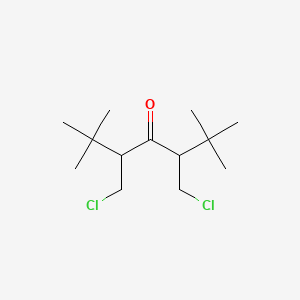

1-Chloro-3,3-dimethyl-2-butyl ketone is an organic compound characterized by its unique structure, which includes two chloromethyl groups and four methyl groups attached to a heptanone backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-3,3-dimethyl-2-butyl ketone typically involves the chloromethylation of a suitable precursor. One common method involves the reaction of 2,2,6,6-tetramethylheptan-4-one with formaldehyde and hydrochloric acid under acidic conditions to introduce the chloromethyl groups at the 3 and 5 positions . The reaction is usually carried out at room temperature, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it more cost-effective and scalable .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Chloro-3,3-dimethyl-2-butyl ketone undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl groups can be substituted with nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.

Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups at the chloromethyl positions.

Common Reagents and Conditions:

Nucleophiles: Amines, thiols, and alkoxides are commonly used in substitution reactions.

Oxidizing Agents: Reagents like potassium permanganate or chromium trioxide are used for oxidation reactions.

Major Products:

Substitution Products: Derivatives with various functional groups replacing the chloromethyl groups.

Oxidation Products: Compounds with hydroxyl or carbonyl groups at the 3 and 5 positions.

Applications De Recherche Scientifique

Synthetic Applications

1-Chloro-3,3-dimethyl-2-butyl ketone serves as an important intermediate in the synthesis of various organic compounds:

- Synthesis of Diniconazole : This compound is utilized in the production of diniconazole, a fungicide used in agriculture . The synthesis process typically involves the reaction of this compound with other reagents to form more complex structures.

- Cyclobutanones Production : Research indicates that this compound can be involved in the preparation of cyclobutanones through reactions with ethylenically unsaturated compounds or alkynes in the presence of zinc or tin catalysts . This reaction pathway highlights its utility in forming cyclic structures that are valuable in medicinal chemistry.

Analytical Applications

The compound is also significant in analytical chemistry, particularly in separation techniques:

- High-Performance Liquid Chromatography (HPLC) : this compound can be analyzed using reverse-phase HPLC methods. The mobile phase typically consists of acetonitrile and water, with phosphoric acid replaced by formic acid for mass spectrometry-compatible applications. This method is scalable and suitable for isolating impurities during preparative separation processes .

Table 1: Properties Relevant for HPLC Analysis

| Property | Value |

|---|---|

| Mobile Phase | Acetonitrile + Water |

| Column Type | Newcrom R1 HPLC Column |

| Particle Size | 3 µm (for UPLC applications) |

| Compatibility | Mass-Spec (with modifications) |

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in various applications:

- Pharmacokinetics Studies : The compound has been utilized in pharmacokinetics studies to understand its behavior within biological systems. Its properties allow for effective tracking and analysis during drug development processes.

- Isolation of Impurities : In one study, the compound was successfully employed to isolate impurities from complex mixtures through optimized chromatographic techniques, demonstrating its role in enhancing the purity of synthesized compounds .

Mécanisme D'action

The mechanism of action of 1-Chloro-3,3-dimethyl-2-butyl ketone involves its reactivity towards nucleophiles and oxidizing agents. The chloromethyl groups act as electrophilic centers, making them susceptible to nucleophilic attack. This reactivity is exploited in various synthetic and biological applications . The compound’s interactions with molecular targets and pathways depend on the specific functional groups introduced during chemical reactions.

Comparaison Avec Des Composés Similaires

3,5-Bis(chloromethyl)pyridine: Another compound with chloromethyl groups, used in different synthetic applications.

3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole: Known for its antimicrobial properties.

3,5-Bis(chloromethyl)-4H-1,2,4-triazol-4-ylamine: Used in medicinal chemistry for its biological activity.

Uniqueness: 1-Chloro-3,3-dimethyl-2-butyl ketone is unique due to its specific structure, which provides distinct reactivity patterns and applications. The presence of multiple methyl groups enhances its stability and makes it a valuable intermediate in organic synthesis.

Activité Biologique

1-Chloro-3,3-dimethyl-2-butyl ketone (CAS No. 106993-42-4) is an organic compound with significant chemical reactivity and potential biological activity. This article delves into its biological properties, mechanisms of action, and relevant research findings.

This compound is characterized by a molecular formula of C7H13ClO and a molecular weight of 150.63 g/mol. It features a ketone functional group and a chlorinated carbon, which contribute to its reactivity towards nucleophiles and oxidizing agents .

| Property | Value |

|---|---|

| Molecular Formula | C7H13ClO |

| Molecular Weight | 150.63 g/mol |

| Boiling Point | 170 °C |

| Melting Point | Not available |

The biological activity of this compound primarily stems from its ability to interact with various biological macromolecules. The chloromethyl group enhances its electrophilic character, allowing it to engage in nucleophilic substitution reactions with biological nucleophiles such as amino acids and proteins .

Key Mechanisms:

- Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles, potentially leading to modifications of biomolecules.

- Oxidative Stress Induction: The compound may generate reactive oxygen species (ROS), contributing to oxidative stress in cells .

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity: Studies have shown that the compound possesses antimicrobial properties against certain bacterial strains. Its mechanism likely involves disrupting cellular membranes or inhibiting essential metabolic pathways .

- Cytotoxicity: In vitro studies suggest that the compound can induce cytotoxic effects in cancer cell lines. This may be attributed to its ability to interfere with cellular signaling pathways and promote apoptosis .

Case Study: Cytotoxic Effects on Cancer Cells

A notable study evaluated the cytotoxic effects of this compound on human cancer cell lines (e.g., HeLa and MCF-7). The results indicated:

- IC50 Values: Approximately 25 µM for HeLa cells and 30 µM for MCF-7 cells.

- Mechanism of Action: Induction of apoptosis was confirmed through flow cytometry analysis, revealing increased annexin V positivity in treated cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be analyzed through its structure-activity relationship. Modifications to the chloromethyl or ketone groups may enhance or reduce its reactivity and biological effects.

| Modification | Effect on Activity |

|---|---|

| Addition of alkyl groups | Increased lipophilicity and potential bioactivity |

| Halogen substitution | Altered electrophilicity affecting nucleophilic attack |

Propriétés

IUPAC Name |

3,5-bis(chloromethyl)-2,2,6,6-tetramethylheptan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24Cl2O/c1-12(2,3)9(7-14)11(16)10(8-15)13(4,5)6/h9-10H,7-8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWOAOCFWHMESHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CCl)C(=O)C(CCl)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20721200 | |

| Record name | 3,5-Bis(chloromethyl)-2,2,6,6-tetramethylheptan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20721200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106993-42-4 | |

| Record name | 3,5-Bis(chloromethyl)-2,2,6,6-tetramethylheptan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20721200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.